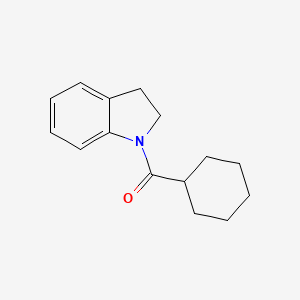
N-(4-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to N-(4-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarbothioamide involves multiple steps, including cyclization, substitution reactions, and functional group transformations. For example, the synthesis of novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carbothioamide derivatives was achieved through a series of reactions starting from bromo-fluorobenzaldehyde, highlighting the complexity and versatility in synthesizing related compounds (Babu, Srinivasulu, & Kotakadi, 2015).
Molecular Structure Analysis
Molecular structure analysis of related compounds, such as 6-amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline, reveals stabilization by various intramolecular and intermolecular interactions, including hydrogen bonds and π-π interactions. Such analysis helps in understanding the compound's stability, reactivity, and potential interactions with biological targets (Babashkina & Safin, 2022).
Wissenschaftliche Forschungsanwendungen
Fluorescent Sensors
Terphenyl-based receptors, incorporating quinoline as fluorophores, have been explored for their selective and sensitive "Off-On" fluorescence signaling behavior towards Hg(2+) ions, demonstrating potential applications in environmental monitoring and analytical chemistry (Bhalla et al., 2009).
Radioligands for Medical Imaging
Quinoline-2-carboxamide derivatives have been synthesized and evaluated as potential radioligands for the visualization of peripheral benzodiazepine receptors (PBR) in vivo using positron emission tomography (PET), indicating their application in neurological research and diagnosis (Matarrese et al., 2001).
Optical Properties and Fluorescent Probes
The synthesis of indolizino[3,2-c]quinolines via oxidative Pictet-Spengler cyclization strategy revealed unique and desirable optical properties. These compounds are suitable for use as prospective fluorescent probes in aqueous systems, highlighting their potential in biomedical imaging and sensors (Park et al., 2015).
Synthesis of Novel Compounds with Potential Therapeutic Applications
Research has been conducted on synthesizing quinoline derivatives, including their transformations, to explore their potential as antioxidants, radioprotectors, and for other therapeutic applications. The studies focus on obtaining new derivatives and understanding their chemical properties and interactions (Aleksanyan & Hambardzumyan, 2013).
Biological Evaluations and Antimicrobial Activities
Several studies have been conducted on the synthesis of quinoline derivatives to evaluate their biological activities, including antimicrobial properties. For instance, novel 7-substituted thiosemicarbazinyl-quinolines synthesized via Ullmann coupling reaction exhibited antimicrobial activities, providing insights into the design of new antimicrobial agents (Patel et al., 2018).
Eigenschaften
IUPAC Name |
N-(4-fluorophenyl)-3,4-dihydro-2H-quinoline-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2S/c17-13-7-9-14(10-8-13)18-16(20)19-11-3-5-12-4-1-2-6-15(12)19/h1-2,4,6-10H,3,5,11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJVDFMUCXKBMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=S)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 4-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5542032.png)
![(3R*,4S*)-1-[2-(benzyloxy)benzoyl]-4-cyclopropylpyrrolidin-3-amine](/img/structure/B5542038.png)

![2-methyl-4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5542045.png)

![4-[4-(4-biphenylylcarbonyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5542068.png)
![3-[{[1-(2,4-difluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}(methyl)amino]-1,2-propanediol](/img/structure/B5542076.png)

![3-[2-{[5-(4-bromophenyl)-2-furyl]methylene}-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazino]propanenitrile](/img/structure/B5542081.png)
![4-{3-[(6-methyl-3-pyridazinyl)oxy]benzoyl}morpholine](/img/structure/B5542083.png)
![4-benzyl-5-butyl-2-[2-oxo-2-(4-thiomorpholinyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5542091.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4-chlorobenzenesulfonohydrazide](/img/structure/B5542102.png)